molecular formula C20H21F3N2O3S B2998622 N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide CAS No. 1396749-99-7

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide

Cat. No. B2998622
M. Wt: 426.45
InChI Key: GNZWPRNMJZFJLR-UHFFFAOYSA-N
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Description

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is a useful research compound. Its molecular formula is C20H21F3N2O3S and its molecular weight is 426.45. The purity is usually 95%.
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Scientific Research Applications

  • Structural Studies and Supramolecular Assembly : Research has been conducted on derivatives of nimesulide, a closely related compound, focusing on their crystal structures and intermolecular interactions. These studies are crucial for understanding the molecular properties and potential applications of these compounds (Dey et al., 2015).

  • Nucleophilic Substitution Reactions : Investigations into vicarious nucleophilic substitution (VNS) reactions of similar compounds have been conducted. These studies reveal the potential for such compounds to undergo chemical reactions that could be useful in various applications, such as organic synthesis (Lemek et al., 2008).

  • Electrochemical Analysis : Electrochemical studies have been conducted on nimesulide, a compound structurally related to N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide, for its potential application in pharmaceutical analysis (Álvarez-Lueje et al., 1997).

  • Synthesis and Rearrangement Reactions : Research has focused on the synthesis and rearrangement of sulfonamides derived from amino acids. These studies contribute to the understanding of the chemical behavior and potential synthetic applications of sulfonamides (Králová et al., 2019).

  • Selective Hydrolysis Reactions : Studies on the selective hydrolysis of methanesulfonate esters offer insights into the chemical properties and reactions of sulfonamide derivatives, which can be crucial in pharmaceutical manufacturing and other chemical processes (Chan et al., 2008).

  • Potassium Channel Blocking Activity : Research into the synthesis of certain sulfonamide derivatives has explored their potential as potassium channel blockers, which can have implications in the development of antiarrhythmic agents (Connors et al., 1991).

  • Antitumor Activity : Studies have been conducted on analogs of N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide for their potential antitumor activity, exploring the role of different moieties in determining biological activity (Chilin et al., 2009).

properties

IUPAC Name

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O3S/c1-14-12-17(9-10-18(14)25-11-3-2-4-19(25)26)24-29(27,28)13-15-5-7-16(8-6-15)20(21,22)23/h5-10,12,24H,2-4,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZWPRNMJZFJLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide

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